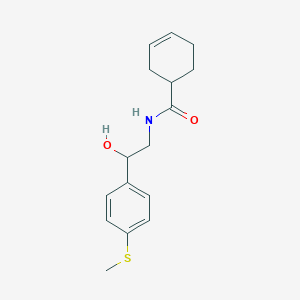

N-(2-羟基-2-(4-(甲硫基)苯基)乙基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The papers provided discuss similar compounds with varying substituents and their biological activities, such as angiotensin-converting enzyme (ACE) inhibition and anticonvulsant properties. These compounds are characterized by a cyclohexene core and various functional groups that contribute to their activity.

Synthesis Analysis

The synthesis of related compounds involves the formation of monoamidic derivatives of cyclohexanedicarboxylic acids, as described in the first paper. These derivatives are synthesized with the intention of inhibiting ACE, with modifications to the nitrogen group enhancing potency . The second paper discusses the synthesis of enaminones and their corresponding decarboxylated analogues, which are evaluated for anticonvulsant activity . The third paper details the condensation reactions used to create cyclopentenecarboxylates with aryl and naphthylamino substituents . These synthetic routes provide insight into the possible methods that could be used to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to influence its biological activity. The presence of a cyclohexene ring provides a rigid scaffold, while the hydroxyethyl and methylthio phenyl groups could potentially interact with biological targets. The papers suggest that the stereochemistry of such compounds is crucial for their activity, as seen with the ACE inhibitors where the R configuration at certain positions is required for high potency .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The hydroxamic group in the ACE inhibitors is essential for their activity, indicating that similar groups in related compounds could also be reactive . The enaminones' anticonvulsant activity suggests that the amino group and the ester functionality play a role in their biological activity, which could be extrapolated to the compound .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide," they do provide information on similar compounds. The hydroxamic derivatives are potent ACE inhibitors, suggesting that the compound may also have good solubility and stability, which are important for biological activity . The pharmacokinetic evaluation of the enaminones indicates that these compounds can cross biological barriers and be metabolized in vivo, which could also be relevant for the compound .

科学研究应用

杂环化合物的合成

研究人员已经探索了利用官能化烯胺酮和环己烯酮衍生物合成各种杂环化合物。烯胺酮已被确定为抗病毒和抗惊厥剂的环状类似物的合成中的关键中间体,展示了它们在药物化学中的用途。这些化合物的结构基序促进了复杂分子结构的形成,而这对于生物活性至关重要。例如,使用恶二嗪二酮作为关键中间体合成抗病毒化合物的环状类似物,证明了环己烯酮衍生物在药物发现中的战略应用 (Larsen 等,2000)。

催化和材料科学

在催化和材料科学领域,环己烯酮衍生物已应用于新型催化剂和吸附剂的开发。例如,用环己烯酮衍生物官能化的改性甲基丙烯酸羟乙酯共聚物已被用作离子色谱吸附剂,突出了它们在分析化学中的重要性 (Vláčil 等,1987)。此外,已经报道了由生物纳米颗粒催化的环己烯酮衍生物的合成,表明它们在绿色化学和环境友好材料的合成中具有潜力 (Anjan Kumar 等,2022)。

属性

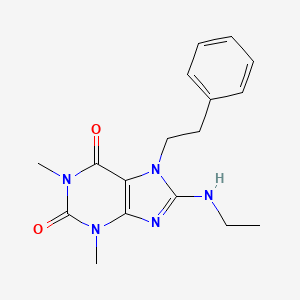

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-3,7-10,13,15,18H,4-6,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPORNDFOLDQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2CCC=CC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohex-3-enecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2544186.png)

![4-[5-tert-butyl-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B2544192.png)

![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)

![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2544204.png)

![5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2544207.png)

![7,7-Dimethoxy-2-azaspiro[3.5]nonane](/img/structure/B2544208.png)

![2-Chloro-N-[3-fluoro-5-[(1-methylsulfonylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B2544209.png)